Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate
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Overview
Description
Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate is a complex organic compound with the molecular formula C14H19BrN2O3 It is characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,4-b]pyridine ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the azetidine ring: This is achieved through a spirocyclization reaction, where the azetidine ring is formed and attached to the furo[3,4-b]pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl3-chlorospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate
- Tert-butyl3-iodospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate
- Tert-butyl3-fluorospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate
Uniqueness
Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The spiro structure also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)11-9(6-19-14)4-10(15)5-16-11/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIATHVZKNMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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